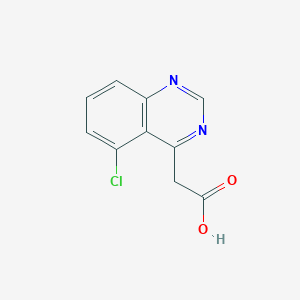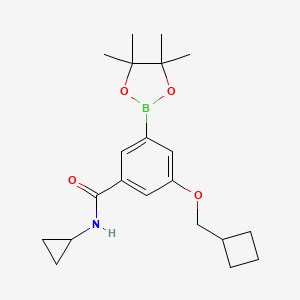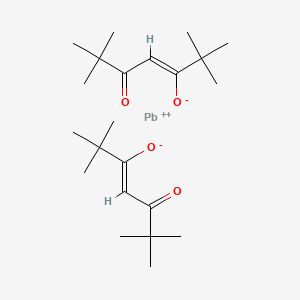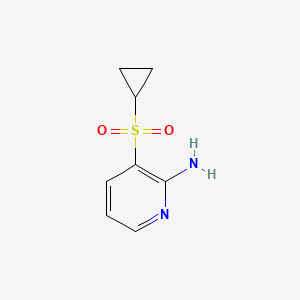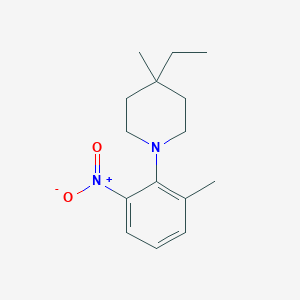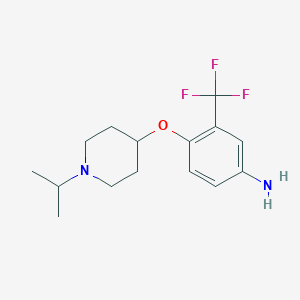
5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is characterized by the presence of a carboxyphenyl group attached to the isoxazole ring, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then treated with acetic anhydride to yield the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce the environmental impact and cost associated with metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
- 5-Cyclopropylisoxazole-3-carboxylic Acid
Uniqueness
5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propiedades
Fórmula molecular |
C11H7NO5 |
|---|---|
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
5-(3-carboxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-10(14)7-3-1-2-6(4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16) |
Clave InChI |
DKSWRFGYCPYALJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


